molecular formula C18H14N2O5 B2809170 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide CAS No. 872612-81-2

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2809170
CAS No.: 872612-81-2
M. Wt: 338.319
InChI Key: CMYCNUXAVZUGES-UHFFFAOYSA-N
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Description

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing derivatives of benzofuran and benzodioxol compounds involves multiple steps, including condensation, hydrolysis, and cyclocondensation reactions. These synthetic pathways are crucial for the development of compounds with potential biological activities. The characterization of these molecules is conducted through various spectroscopic methods such as IR, NMR, and mass spectrometry, ensuring their structural integrity and purity (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activity

Research on benzofuran derivatives has shown significant antimicrobial activity against a variety of bacterial and fungal species. These findings suggest the potential of these compounds as antimicrobial agents, with some showing promising results in inhibiting the growth of pathogenic microbes. The structure-activity relationship analysis aids in understanding how different substitutions on the benzofuran ring affect antimicrobial efficacy (Incerti et al., 2017).

Anticonvulsant and Anti-inflammatory Applications

Benzofuran-acetamide scaffolds have been evaluated for their anticonvulsant and anti-inflammatory properties. These compounds have shown to exhibit significant activity in various models, indicating their potential as therapeutic agents for the treatment of convulsive and inflammatory disorders. The optimization of these molecules could lead to the development of new drugs with enhanced efficacy and safety profiles (Shakya et al., 2016).

Enzymatic Applications and Chiral Synthesis

The discovery and application of enzymes for the synthesis of chiral compounds have opened new avenues in pharmaceutical research. Enzymes such as amidases have been utilized for the efficient preparation of enantiomerically pure compounds, which are valuable synthons for the enantiospecific synthesis of therapeutic agents. This approach highlights the significance of biocatalysis in the development of chirally pure drugs (Mishra et al., 2016).

Properties

IUPAC Name

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10(21)19-16-12-4-2-3-5-13(12)25-17(16)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCNUXAVZUGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320691
Record name 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872612-81-2
Record name 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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